molecular formula C17H22N2OS B2453033 N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide CAS No. 952995-90-3

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide

货号 B2453033
CAS 编号: 952995-90-3
分子量: 302.44
InChI 键: DJGOTIQQABLOHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential treatment for various B-cell malignancies.

作用机制

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide targets BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is responsible for phosphorylating downstream signaling molecules, leading to B-cell activation and survival. By inhibiting BTK activity, this compound blocks this signaling pathway, leading to decreased B-cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to inhibit BTK activity in both normal and malignant B-cells. In preclinical models, this compound has been shown to decrease B-cell proliferation and survival, and to enhance the activity of other anti-cancer agents. This compound has also been shown to have minimal effects on T-cells and other immune cells, suggesting that it may have a favorable safety profile.

实验室实验的优点和局限性

One advantage of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide is its specificity for BTK, which makes it a useful tool for studying the B-cell receptor signaling pathway. This compound has also shown promising results in preclinical models of B-cell malignancies, suggesting that it may have therapeutic potential. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

未来方向

There are several future directions for research on N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide. One area of interest is its potential use in combination with other anti-cancer agents, such as venetoclax and rituximab. Another area of interest is its potential use in other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma. Additionally, further studies are needed to better understand the safety and efficacy of this compound in clinical trials.

合成方法

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide involves several steps, including the reaction of 4-dimethylaminobenzaldehyde with 3-chloropropylamine, followed by cyclization with thiophene-2-carboxylic acid. The resulting intermediate is then treated with acetic anhydride to yield the final product. The synthesis of this compound has been optimized to improve yield and purity, and various analytical techniques are used to confirm the identity and purity of the compound.

科学研究应用

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity, leading to decreased B-cell proliferation and survival. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.

属性

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-19(2)15-9-7-14(8-10-15)5-3-11-18-17(20)13-16-6-4-12-21-16/h4,6-10,12H,3,5,11,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGOTIQQABLOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。